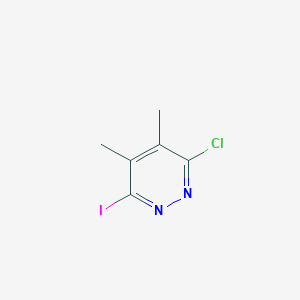

3-Chloro-6-iodo-4,5-dimethylpyridazine

Description

This compound is synthesized via nucleophilic aromatic substitution (SNAr) using sodium iodide and hydroiodic acid under microwave irradiation, achieving a yield of 77% . Its structural and electronic properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring halogen leaving groups.

Properties

Molecular Formula |

C6H6ClIN2 |

|---|---|

Molecular Weight |

268.48 g/mol |

IUPAC Name |

3-chloro-6-iodo-4,5-dimethylpyridazine |

InChI |

InChI=1S/C6H6ClIN2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 |

InChI Key |

ZZCWLCUFPLXJKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN=C1Cl)I)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

- Structure : Features a pyrazole ring at position 6 instead of iodine.

- Planarity : The molecule is nearly planar (r.m.s. deviation = 0.070 Å), with a dihedral angle of 6.25° between pyridazine and pyrazole rings .

- Interactions : Exhibits π–π stacking (centroid separation = 3.5904 Å) in the crystal lattice .

3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5)

- Structure : Chlorine substituents at positions 3 and 4.

- Synthesis : Precursor to the target compound; reacts with sodium iodide to introduce iodine .

- Cost : Priced at $17.0/1g (98% purity), significantly cheaper than iodine derivatives .

- Reactivity : Dichloro derivatives are less reactive in SNAr reactions due to chlorine’s weaker leaving-group ability compared to iodine .

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine

- Structure : Hydrazine substituent at position 5.

- Molecular Formula : C₆H₉ClN₄, with a SMILES string of

CC1=C(C(=NN=C1NN)Cl)C. - Reactivity : Hydrazine enhances nucleophilicity, making it suitable for condensation reactions, unlike the iodine group’s role in electrophilic substitutions.

- Cost : Priced at $1037.0/1g, reflecting synthesis complexity .

3-Chloro-6-methylpyridazine-4,5-diamine (CAS 1575612-77-9)

- Structure : Methyl group at position 6 and amine groups at positions 4 and 5.

- Properties : Increased hydrophilicity due to amine groups, contrasting with the hydrophobic iodine and methyl groups in the target compound .

Physicochemical and Reactivity Comparison

Key Findings

Halogen Effects : Iodine in this compound enhances leaving-group ability compared to chlorine in 3,6-dichloro analogs, facilitating cross-coupling reactions .

Cost Drivers: Hydrazine and iodine derivatives are costlier due to complex synthesis, whereas dichloro derivatives are economical .

Crystal Packing : Pyrazole-substituted analogs exhibit π–π interactions absent in iodine/methyl-substituted compounds .

Solubility : Amine-substituted derivatives (e.g., 3-Chloro-6-methylpyridazine-4,5-diamine) show higher hydrophilicity than halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.